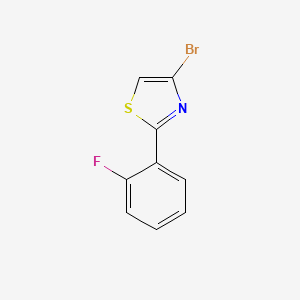

4-Bromo-2-(2-fluorophenyl)thiazole

Description

Significance of Thiazole (B1198619) Core Structures in Contemporary Chemical Research

The thiazole nucleus is a fundamental scaffold in medicinal chemistry, found in a wide array of natural products and synthetic compounds with significant therapeutic applications. eurekaselect.comtandfonline.com Its unique structure is a component of vitamin B1 (thiamine) and the penicillin antibiotic family. eurekaselect.comresearchgate.net The versatility of the thiazole ring allows for modifications at various positions, leading to a diverse range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. tandfonline.comnih.govnih.gov This has made thiazole derivatives a major focus for the development of new drugs. nih.govnih.gov

Strategic Importance of Halogenation (Bromine and Fluorine) in Thiazole Derivatives for Chemical and Biological Applications

The introduction of halogen atoms, such as bromine and fluorine, onto the thiazole ring or its substituents is a crucial strategy in medicinal chemistry. acs.org Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. acs.orgvulcanchem.com

The carbon-bromine bond, for instance, provides a reactive handle for further molecular elaboration through various cross-coupling reactions. nih.gov This allows for the construction of more complex molecular architectures. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and increase membrane permeability. acs.org The presence of both bromine and fluorine in 4-Bromo-2-(2-fluorophenyl)thiazole therefore offers a dual advantage for synthetic diversification and modulation of biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(2-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNS/c10-8-5-13-9(12-8)6-3-1-2-4-7(6)11/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBACRYQORPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 2 Fluorophenyl Thiazole and Its Precursors

Direct Synthetic Routes to 4-Bromo-2-(2-fluorophenyl)thiazole

The direct synthesis of this compound can be achieved through several efficient methods, primarily involving the bromination of a thiazole (B1198619) ring or the construction of the ring system from halogenated precursors.

Bromination Strategies for Thiazole Rings

The introduction of a bromine atom at the C4 or C5 position of the thiazole ring is a common strategy. The regioselectivity of this electrophilic substitution is influenced by the substituents already present on the ring and the brominating agent used. For instance, the bromination of 2-methylthiazole (B1294427) typically occurs at the 5-position. osti.gov However, the presence of a Lewis acid like aluminum chloride can alter the reaction's course, directing the bromination to the 2-position in unsubstituted thiazole. osti.gov

In a multi-step synthesis of thiazole-based stilbene (B7821643) analogs, a key step involved the bromination of 4-(4-halophenyl)-2-methylthiazoles at the 5-position. nih.gov This was followed by bromination at the benzylic position of the 2-methyl group under different conditions to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles. nih.gov

Cyclization Reactions Incorporating Halogenated Phenyl Moieties

The Hantzsch thiazole synthesis is a cornerstone in the formation of thiazole rings and is highly adaptable for incorporating halogenated phenyl groups. youtube.com This method involves the condensation reaction between an α-haloketone and a thioamide. youtube.commdpi.com For the synthesis of this compound, this would typically involve the reaction of a 2-bromo-1-(halophenyl)ethan-1-one with a thioamide. nih.gov

This versatile reaction can be performed under various conditions, often with heating in a suitable solvent like methanol (B129727) or ethanol. youtube.comacs.org The initial product is often the hydrohalide salt of the thiazole, which can then be neutralized to afford the final product. youtube.com The Hantzsch synthesis is valued for its use of readily available starting materials and the formation of stable aromatic products. youtube.com A variety of substituted phenacyl bromides and thioureas can be used to generate a diverse library of thiazole derivatives. nanobioletters.com

Specific Reaction Conditions and Catalysis for Target Compound Formation

The efficiency and yield of thiazole synthesis can be significantly enhanced by the use of catalysts. For example, copper silicate (B1173343) has been reported as a heterogeneous and reusable catalyst for the synthesis of 4-substituted 2-aminothiazoles from substituted phenacyl bromides and thiourea (B124793) in refluxing ethanol. nanobioletters.com This method offers advantages such as rapid reaction times, excellent yields, and a straightforward workup procedure. nanobioletters.com

In the context of Suzuki-Miyaura coupling reactions, which can be used to form the C-C bond between the thiazole and the fluorophenyl ring, palladium catalysts such as Pd(PPh₃)₄ are commonly employed. nih.gov The reaction is typically carried out in a biphasic system of toluene (B28343) and an aqueous solution of a base like sodium carbonate, with heating. nih.gov

| Reaction Type | Starting Materials | Reagents/Catalysts | Solvent | Conditions | Product | Reference |

| Bromination | 2-Methylthiazole | Bromine | Neutral solvent | - | 5-Bromo-2-methylthiazole | osti.gov |

| Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | - | Methanol | Heating | 2-Amino-4-phenylthiazole (as HBr salt) | youtube.com |

| Hantzsch Synthesis | Substituted Phenacyl Bromide, Thiourea | Copper Silicate (10 mol%) | Ethanol | Reflux (78 °C) | 4-Substituted 2-aminothiazole | nanobioletters.com |

| Suzuki-Miyaura Coupling | Boronic acid, 2-Thiazole bromide | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water | 80 °C | 2-Aryl-thiazole derivative | nih.gov |

Synthesis of Halogenated Precursors and Synthons

The successful synthesis of this compound is critically dependent on the availability of key halogenated precursors. These include appropriately substituted thiazole derivatives and brominated phenacyl systems.

Preparation of 2-(2-fluorophenyl)thiazole Derivatives

The synthesis of 2-(2-fluorophenyl)thiazole derivatives can be accomplished through various synthetic routes. One common method is the Hantzsch thiazole synthesis, where 2-fluorothiobenzamide (B1302002) is reacted with an appropriate α-halocarbonyl compound.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for linking a 2-fluorophenyl group to a pre-existing thiazole ring. For example, the coupling of (2-fluorophenyl)boronic acid with a 2-bromothiazole (B21250) derivative in the presence of a palladium catalyst and a base can yield the desired 2-(2-fluorophenyl)thiazole. nih.gov A patent describes the synthesis of 2-(4-fluorophenyl)thiophene (B192845) by coupling 4-fluorophenylboronic acid with 2-bromothiophene (B119243) using a palladium catalyst like Pd(PPh₃)₄. google.com A similar strategy could be applied for the synthesis of the corresponding thiazole.

Preparation of Brominated Phenacyl Systems

Brominated phenacyl systems, specifically α-bromoketones such as 2-bromo-1-(2-fluorophenyl)ethan-1-one, are crucial precursors for the Hantzsch thiazole synthesis. sigmaaldrich.comoakwoodchemical.combldpharm.com The synthesis of these compounds often starts from the corresponding acetophenone. A one-pot strategy for synthesizing α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone® has been reported. rsc.org

The preparation of 2-bromo-1-(4-halophenyl)ethan-1-ones is a key initial step in the synthesis of various thiazole-containing compounds. nih.gov These intermediates are then reacted with a thioamide to form the thiazole ring. nih.gov

| Precursor Type | Starting Materials | Reagents/Catalysts | Product | Reference |

| 2-Arylthiazole | (3-Adamant-1-yl)-(4-fluorophenyl)boronic acid, 2-Thiazole bromide | Pd(PPh₃)₄, Na₂CO₃ | 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine derivative | nih.gov |

| α-Bromoketone | Secondary Alcohol | NH₄Br, Oxone® | α-Bromoketone | rsc.org |

| 4-(4-Halophenyl)-2-methylthiazole | 2-Bromo-1-(4-halophenyl)ethan-1-one, Thioacetamide | - | 4-(4-Halophenyl)-2-methylthiazole | nih.gov |

Synthesis of 4-Bromo-2-fluorophenyl Malonamic Hydrazide and Related Intermediates

The synthesis of precursors like (4-bromo-2-fluorophenyl)hydrazine (B3035083) hydrochloride is a critical first step in the construction of more complex thiazole derivatives. bldpharm.com This intermediate can be prepared through established methods, often involving multi-step sequences starting from commercially available materials like para-aminotoluene. google.com These sequences can include steps such as salt formation, nitration, diazotization, and bromo-substitution to yield key intermediates like 2-nitro-4-bromotoluene, which can then be further transformed. google.com Another related precursor, 4-bromo-2-fluorobenzylamine, can be synthesized from 4-bromo-2-fluorobenzonitrile (B28022) via reduction with a borane-tetrahydrofuran (B86392) complex. chemicalbook.com

A key strategy for the synthesis of hydrazinyl-thiazole derivatives involves the Hantzsch thiazole synthesis protocol. nih.gov For instance, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized by condensing respective aryl-substituted thiosemicarbazones with 2-bromo-4-fluoroacetophenone in refluxing ethanol. nih.gov This approach highlights the importance of synthesizing the appropriate thiosemicarbazone and α-haloketone precursors to achieve the desired thiazole product.

Divergent and Convergent Synthetic Strategies for Related Halogenated Thiazole Scaffolds

A variety of synthetic strategies have been developed to access halogenated thiazole scaffolds, offering flexibility in terms of substrate scope and functional group tolerance. These methods can be broadly categorized as divergent, where a common intermediate is diversified into a range of products, and convergent, where different fragments are brought together in the final steps of the synthesis.

Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.comijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The classical mechanism proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. chemhelpasap.comyoutube.com

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and developing one-pot procedures. For instance, the use of microwave irradiation has been shown to accelerate the reaction and improve yields. nih.gov Green chemistry approaches have also been explored, such as using silica-supported tungstosilisic acid as a reusable catalyst in a one-pot, multi-component reaction. mdpi.com This method allows for the synthesis of new substituted Hantzsch thiazole derivatives in high yields under conventional heating or ultrasonic irradiation. mdpi.com Furthermore, the synthesis of 2-amino-4-arylthiazoles can be achieved through the condensation of α,α-dibromoketones with thiourea. ijper.org

The synthesis of fluorinated hydrazinylthiazole derivatives has also been successfully achieved using the Hantzsch method, by reacting aryl-substituted thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov This highlights the adaptability of the Hantzsch synthesis for incorporating various functional groups and substituents onto the thiazole core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become indispensable tools for forming carbon-carbon bonds in the synthesis of complex organic molecules, including substituted thiazoles. nih.govnih.gov These reactions offer a powerful method for introducing aryl or other organic fragments onto the thiazole ring, often with high efficiency and selectivity.

For example, the synthesis of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles was achieved via a Suzuki-Miyaura coupling between (3-adamant-1-yl)-(4-fluorophenyl)boronic acid and a 2-bromothiazole derivative. nih.gov Similarly, 2-{2-[(2-(adamant-1-yl)phenyl)thiazol-4-yl]ethyl}isoindoline-1,3-dione was synthesized through a palladium-catalyzed coupling of a boronate ester with a 2-bromothiazole. nih.gov

The regioselectivity of these coupling reactions is a key consideration. In molecules with multiple halogen atoms, the reaction can often be controlled to substitute a specific position. For instance, in the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids, the bromo group on the aryl moiety was preferentially substituted over the bromo group on the thiophene (B33073) ring due to its higher reactivity. nih.gov This differential reactivity allows for sequential functionalization of the molecule.

The development of more efficient and environmentally friendly catalytic systems is an ongoing area of research. Micellar catalysis in water, using parts-per-million levels of palladium, has emerged as a promising green alternative for these transformations. youtube.com

Multi-Component Reactions (MCRs) for Thiazole Ring Formation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like thiazoles from three or more starting materials in a single synthetic operation. researchgate.netresearchgate.net This strategy allows for the rapid generation of molecular diversity and is well-suited for the construction of compound libraries for drug discovery. researchgate.net

Several MCRs have been developed for the synthesis of thiazole derivatives. One such method involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates, accelerated by N-methylimidazole under solvent-free conditions, to produce thiazole derivatives in good yields. iau.ir Another approach utilizes a one-pot, four-component reaction of an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide to yield 2,4-disubstituted thiazoles. researchgate.net

Enzyme-catalyzed MCRs have also been developed, providing a green and mild alternative for thiazole synthesis. For example, trypsin from porcine pancreas has been shown to catalyze the one-pot synthesis of thiazole derivatives from secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate with high yields. nih.gov

Functional Group Interconversions and Derivatizations

Functional group interconversions (FGI) are essential for elaborating the core thiazole scaffold and introducing a wide range of substituents. youtube.com These transformations allow for the synthesis of derivatives that would be difficult to access directly through ring-forming reactions.

A common strategy involves the synthesis of a versatile intermediate that can be readily derivatized. For instance, 2-(trimethylsilyl)thiazole (B1297445) serves as a stable and convenient substitute for the less stable 2-lithiothiazole, reacting with various carbon electrophiles to introduce substituents at the C-2 position. thsci.com The synthesis of the full family of bromothiazoles, including 2-bromo-, 4-bromo-, 5-bromo-, 2,4-dibromo-, 2,5-dibromo-, 4,5-dibromo-, and 2,4,5-tribromothiazole, has been achieved through sequential bromination and debromination steps, providing access to a range of important building blocks. lookchem.comresearchgate.net

The reactivity of different positions on the thiazole ring can be exploited for selective functionalization. For example, the 5-position of the thiazole ring can be brominated using N-bromosuccinimide (NBS) via an electrophilic substitution mechanism. nih.gov Subsequent free-radical bromination can then be used to introduce a bromine atom at the benzylic position of a substituent. nih.gov

Mechanistic Investigations of this compound Synthesis Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and related compounds is crucial for optimizing reaction conditions and developing new synthetic methods.

The mechanism of the Hantzsch thiazole synthesis has been extensively studied. synarchive.comresearchgate.net The reaction is initiated by an S_N2 reaction between the sulfur of the thioamide and the α-haloketone. chemhelpasap.com This is followed by an intramolecular attack of the nitrogen atom on the ketone carbonyl, leading to a cyclic intermediate which then dehydrates to form the aromatic thiazole ring. ijper.orgchemhelpasap.com The aromaticity of the final product is a significant driving force for the reaction. youtube.com

Mechanistic studies of palladium-catalyzed cross-coupling reactions have also been a major focus. rsc.org Detailed kinetic and computational investigations have been performed to elucidate the mechanism of palladium-catalyzed C-H activation and functionalization reactions. rsc.orgnih.gov These studies have provided insights into the role of ligands, the nature of the active catalytic species, and the rate-determining step of the reaction. For example, in some palladium-catalyzed C-H olefination reactions, the C-H activation step has been identified as rate-determining. rsc.org Computational studies, such as Density Functional Theory (DFT), have been instrumental in understanding the energetics of different reaction pathways and the structures of transition states. nih.govnih.govresearchgate.net These theoretical investigations complement experimental findings and provide a deeper understanding of the reaction mechanism at the molecular level. nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Bromo-2-(2-fluorophenyl)thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the single proton on the thiazole (B1198619) ring and the four protons on the 2-fluorophenyl ring.

2-Fluorophenyl Protons: The four protons on the 2-fluorophenyl ring will present a more complex pattern in the aromatic region, typically between δ 7.1 and 8.1 ppm . These protons form a coupled system, and their signals are further complicated by coupling to the fluorine atom (³J-HF and ⁴J-HF). The signals would likely appear as a series of multiplets (m), including doublet of doublets (dd) or triplet of doublets (td), making a definitive assignment challenging without advanced 2D NMR experiments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Thiazole H-5 | 7.8 – 8.2 | Singlet (s) | Isolated proton on the thiazole ring. |

| Aromatic H (2-fluorophenyl) | 7.1 – 8.1 | Multiplet (m) | Complex splitting due to H-H and H-F coupling. |

The ¹³C NMR spectrum provides information on all nine unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization, electronegativity of attached atoms, and aromatic ring currents.

Thiazole Carbons: The three carbons of the thiazole ring are expected to resonate at distinct chemical shifts.

C-2: This carbon, bonded to both sulfur and nitrogen and the phenyl ring, is the most deshielded carbon of the thiazole moiety, predicted to appear in the δ 165-170 ppm range.

C-4: The carbon atom bearing the bromine (C-Br) is expected to have a chemical shift around δ 115-125 ppm . While bromine is electronegative, the "heavy atom effect" can lead to shifts that are not straightforwardly predicted.

C-5: This carbon is predicted to be in the δ 118-128 ppm region.

2-Fluorophenyl Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ 115-140 ppm ). Their signals will exhibit splitting due to coupling with the fluorine atom (¹J-CF, ²J-CF, etc.), with the direct carbon-fluorine coupling (¹J-CF) being the largest (typically >240 Hz). The carbon attached to the thiazole ring (C-1') and the carbon attached to fluorine (C-2') will be quaternary and thus may show weaker signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling | Notes |

|---|---|---|---|

| Thiazole C-2 | 165 – 170 | Singlet or small multiplet | Quaternary carbon, most deshielded in the thiazole ring. |

| Thiazole C-4 | 115 – 125 | Singlet or small multiplet | Carbon bearing the bromine atom. |

| Thiazole C-5 | 118 – 128 | Doublet (due to C-H) | Protonated thiazole carbon. |

| Phenyl C-1' (C-Thiazole) | ~120 – 130 | Doublet (2JCF) | Quaternary carbon, attached to the thiazole ring. |

| Phenyl C-2' (C-F) | ~158 – 162 | Doublet (1JCF > 240 Hz) | Quaternary carbon, directly bonded to fluorine. |

| Other Phenyl Carbons | 115 – 140 | Doublets (due to C-F and C-H coupling) | Represents the remaining four carbons of the phenyl ring. |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the fluorine atom on the phenyl ring. This signal would likely appear as a multiplet due to coupling with the ortho, meta, and para protons of the phenyl ring. Based on data from analogous fluorophenyl-containing heterocyclic compounds, the chemical shift is predicted to be in the range of δ -110 to -125 ppm (relative to CFCl₃). semanticscholar.orgnih.gov The precise chemical shift is highly sensitive to the solvent and the electronic environment created by the thiazole ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. The spectra of this compound would be characterized by several key absorption bands.

Aromatic and Thiazole C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100–3050 cm⁻¹ region. mdpi.com

C=N and C=C Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the thiazole and phenyl rings would give rise to a series of medium to strong bands in the 1600–1450 cm⁻¹ region. rsc.orgjyoungpharm.org

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the 1270–1100 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the 680–550 cm⁻¹ region. rsc.org

Ring Bending Modes: Out-of-plane C-H bending vibrations for the substituted phenyl ring would appear in the fingerprint region below 900 cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic/Thiazole C-H Stretch | 3100 – 3050 | Weak-Medium |

| C=N / C=C Ring Stretch | 1600 – 1450 | Medium-Strong |

| C-F Stretch | 1270 – 1100 | Strong |

| C-Br Stretch | 680 – 550 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Molecular Ion Peak: The molecular formula of this compound is C₉H₅BrFNS. Its monoisotopic mass is approximately 272.93 g/mol . A key feature in the mass spectrum would be the molecular ion (M⁺˙) cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, the spectrum will show two peaks of almost equal intensity at m/z values corresponding to [C₉H₅⁷⁹BrFNS]⁺˙ and [C₉H₅⁸¹BrFNS]⁺˙. This M⁺˙ / (M+2)⁺˙ pattern is a definitive indicator of a monobrominated compound. mdpi.com

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Plausible fragmentation pathways include:

Loss of a bromine radical ([M-Br]⁺ ) to give a more stable cation.

Cleavage of the bond between the thiazole and phenyl rings, resulting in ions corresponding to the [C₆H₄F]⁺ fluorophenyl cation or the [C₃HBrNS]⁺ bromothiazole cation.

Loss of small neutral molecules like HCN from the thiazole ring.

X-ray Crystallography for Solid-State Molecular Architecture

While no public crystal structure for this compound is available, its solid-state architecture can be predicted based on related structures. X-ray crystallography would provide precise bond lengths, bond angles, and information on intermolecular interactions.

It is expected that the molecule would be largely planar, although some degree of torsion between the thiazole and the 2-fluorophenyl rings is likely to minimize steric repulsion between the ortho-fluorine and the sulfur atom of the thiazole ring. In similar structures, like 2-bromo-4-phenylthiazole, the dihedral angle between the two rings is small, suggesting a nearly coplanar arrangement. researchgate.net In the crystal lattice, molecules would likely pack in a way that maximizes stabilizing intermolecular forces, which could include π-π stacking interactions between the aromatic rings and weak C-H···N or C-H···F hydrogen bonds. uzh.ch

Crystal System, Space Group, and Unit Cell Parameters

No crystallographic data is available in the public domain for this compound. Therefore, the crystal system, space group, and unit cell parameters have not been determined.

Molecular Conformation and Dihedral Angles

Without a solved crystal structure, the specific molecular conformation and the dihedral angles between the thiazole and the 2-fluorophenyl ring in the solid state are unknown.

Analysis of Intermolecular Interactions: Hydrogen Bonding (N—H⋯N, C—H⋯O), π–π Stacking, and Halogen Bonding (C—Br⋯π)

A detailed analysis of intermolecular interactions is not possible without crystallographic data.

Isostructurality and Polymorphism Studies

There are no published studies on the isostructurality or polymorphism of this compound.

Computational Investigations of this compound Remain a Frontier in Theoretical Chemistry

Despite the growing interest in the diverse applications of thiazole-containing compounds, a detailed public-domain computational and theoretical analysis of this compound is not currently available in the scientific literature. While extensive research, including sophisticated computational studies, has been conducted on various other thiazole derivatives, this specific molecule appears to be an unexplored area in theoretical chemistry.

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT) are routinely employed to investigate the electronic structure, geometry, and reactivity of novel compounds. Such studies provide invaluable insights that can guide synthetic efforts and the development of new materials and pharmaceuticals.

For many related thiazole structures, researchers have successfully used computational methods to:

Optimize molecular geometries to determine the most stable three-dimensional arrangement of atoms.

Analyze frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and predict reactivity.

Map the molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack.

Conduct Natural Bond Orbital (NBO) analysis to investigate charge distribution and intramolecular interactions.

Simulate spectroscopic properties like vibrational frequencies (IR) and UV-Vis absorption spectra to aid in experimental characterization.

Model the effects of different solvents on the electronic and spectroscopic properties of the molecule.

These computational approaches have proven instrumental in elucidating the structure-property relationships within the broader class of thiazole derivatives. However, the absence of specific published data for this compound means that a detailed article on its computational chemistry, complete with specific data tables and in-depth analysis as per the requested outline, cannot be generated at this time. The scientific community awaits dedicated theoretical studies to illuminate the unique electronic and structural characteristics of this particular compound.

Applications in Organic Synthesis and Medicinal Chemistry

Use as a Versatile Building Block

As a synthetic intermediate, this compound provides a platform for constructing more complex heterocyclic systems. The ability to selectively functionalize the 4-position via cross-coupling reactions allows for the systematic modification of the molecular structure, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Role as a Scaffold or Intermediate in the Synthesis of Biologically Active Compounds

The thiazole (B1198619) core is a well-established pharmacophore, and derivatives of this compound have been investigated for various biological activities. For instance, related 2,4-disubstituted thiazoles have shown potential as anticancer agents. nih.gov The introduction of different substituents at the 4-position can modulate the biological activity and selectivity of the resulting compounds. For example, the synthesis of novel thiazole derivatives from this intermediate could lead to compounds with inhibitory activity against specific enzymes or receptors implicated in disease. nih.gov

| Derivative Class | Potential Biological Activity | Therapeutic Target Example |

| Aryl-substituted thiazoles | Anticancer | Kinase inhibitors |

| Heteroaryl-substituted thiazoles | Antimicrobial | Bacterial enzymes |

| Alkynyl-substituted thiazoles | Antiviral | Viral replication enzymes |

The strategic combination of the stable, biologically relevant thiazole core with the synthetically versatile bromine atom and the modulating fluorine atom makes this compound a compound of significant interest for the continued development of new chemical entities with potential therapeutic value.

In Vitro Biological Activity and Mechanistic Pathways of 4 Bromo 2 2 Fluorophenyl Thiazole Derivatives

Antimicrobial Activity Studies

Derivatives of the 4-bromo-2-(2-fluorophenyl)thiazole scaffold have demonstrated a broad spectrum of antimicrobial activity, showing promise in combating various pathogenic microorganisms.

Antibacterial Efficacy: Gram-Positive Bacteria

Studies have shown that certain derivatives of this compound exhibit notable antibacterial activity against a range of Gram-positive bacteria. For instance, some N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives have shown promising activity against Staphylococcus aureus and Bacillus subtilis. nih.gov One particular derivative, compound d3, was found to be notably effective against S. aureus. nih.gov Similarly, other research has highlighted the moderate antibacterial activity of certain 2-amino-4-(4-bromophenyl)thiazole (B182969) derivatives against Bacillus pumilus and Bacillus subtilis. researchgate.net The presence of a bromine atom in the coumarin (B35378) moiety of some thiazole (B1198619) derivatives has been shown to be important for their antibacterial action against S. aureus and B. subtilis. nih.gov Furthermore, some 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated promising potential against S. aureus and potent activity against B. subtilis. nih.gov Thiazole derivatives have also been reported to be effective against Listeria monocytogenes. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Bacterial Strain | Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | Promising | nih.gov |

| Bacillus subtilis | N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | Promising | nih.gov |

| Bacillus pumilus | 2-amino-4-(4-bromophenyl)thiazole | Moderate | researchgate.net |

| Bacillus subtilis | 2-amino-4-(4-bromophenyl)thiazole | Moderate | researchgate.net |

| Staphylococcus aureus | Thiazole derivative with brominated coumarin | Significant | nih.gov |

| Bacillus subtilis | Thiazole derivative with brominated coumarin | Significant | nih.gov |

| Staphylococcus aureus | 4-(4-bromophenyl)-thiazol-2-amine | Promising | nih.gov |

| Bacillus subtilis | 4-(4-bromophenyl)-thiazol-2-amine | Potent | nih.gov |

| Listeria monocytogenes | Thiazole derivative | Inhibitory effect | nih.gov |

Antibacterial Efficacy: Gram-Negative Bacteria

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated against Escherichia coli, with some compounds in the series showing notable activity. nih.gov Specifically, compound d1 from this series was found to be the most active against E. coli. nih.gov Research on 2-amino-4-(4-bromophenyl)thiazole derivatives has also been conducted against a panel of Gram-negative bacteria including Pseudomonas aeruginosa, E. coli, Proteus mirabilis, and Klebsiella pneumoniae. researchgate.net Furthermore, certain thiazole-based derivatives have demonstrated significant antibacterial efficacy against both E. coli and P. aeruginosa, in some cases more potent than the standard drug ciprofloxacin. nih.gov One study highlighted a thiazole derivative that inhibited the growth of Proteus mirabilis and Shigella dysenteriae. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Bacterial Strain | Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | Promising | nih.gov |

| Pseudomonas aeruginosa | 2-amino-4-(4-bromophenyl)thiazole | Evaluated | researchgate.net |

| Escherichia coli | 2-amino-4-(4-bromophenyl)thiazole | Evaluated | researchgate.net |

| Proteus mirabilis | 2-amino-4-(4-bromophenyl)thiazole | Evaluated | researchgate.net |

| Klebsiella pneumoniae | 2-amino-4-(4-bromophenyl)thiazole | Evaluated | researchgate.net |

| Escherichia coli | Thiazole derivative | Significant | nih.gov |

| Pseudomonas aeruginosa | Thiazole derivative | Significant | nih.gov |

| Proteus mirabilis | Thiazole derivative | Inhibitory effect | nih.gov |

| Shigella dysenteriae | Thiazole derivative | Inhibitory effect | nih.gov |

Antifungal Efficacy: Yeast and Mold Species

In addition to their antibacterial properties, derivatives of this compound have shown considerable antifungal activity. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were tested against Aspergillus niger and Candida albicans, with some compounds demonstrating promising results. nih.gov Similarly, 2-amino-4-(4-bromophenyl)thiazole derivatives have been screened against Saccharomyces cerevisiae, Candida tropicalis, and Candida albicans, with one derivative showing moderate antifungal activity against C. albicans. researchgate.net Further research on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed that certain compounds displayed significant antifungal activity against C. albicans and were potent against A. niger. nih.gov Other studies have also confirmed the antifungal potential of thiazole derivatives against various Candida species, including C. albicans, C. parapsilosis, and C. krusei, as well as molds like Aspergillus oryzae. nih.govnih.gov Specifically, some thiazole derivatives have been reported to be as active as fluconazole (B54011) against certain Candida strains. nih.gov The antifungal mechanism of some of these derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis. nih.gov

Table 3: Antifungal Activity of this compound Derivatives

| Fungal Species | Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| Aspergillus niger | N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | Promising | nih.gov |

| Candida albicans | N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | Promising | nih.gov |

| Saccharomyces cerevisiae | 2-amino-4-(4-bromophenyl)thiazole | Screened | researchgate.net |

| Candida tropicalis | 2-amino-4-(4-bromophenyl)thiazole | Screened | researchgate.net |

| Candida albicans | 2-amino-4-(4-bromophenyl)thiazole | Moderate | researchgate.net |

| Candida albicans | 4-(4-bromophenyl)-thiazol-2-amine | Significant | nih.gov |

| Aspergillus niger | 4-(4-bromophenyl)-thiazol-2-amine | Potent | nih.gov |

| Candida albicans | Thiazole derivative | As active as fluconazole | nih.gov |

| Candida parapsilosis | Thiazole derivative | Active | nih.gov |

| Candida krusei | Thiazole derivative | Active | nih.gov |

| Aspergillus oryzae | Thiopyrano[2,3-d]thiazole | Highly active | nih.gov |

| Candida glabrata | 2-(substituted imino)thiazolidin-4-one | Active | scielo.br |

Antitubercular Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic agents. Thiazole-containing compounds have been investigated for their potential against Mycobacterium tuberculosis. nih.govnih.gov Research has shown that certain thiazole derivatives exhibit good anti-tubercular activities against the H37Rv strain of M. tuberculosis, with MIC values ranging from 1 µM to 61.2 µM. nih.gov Some coumarin-fused thiazole analogs have also demonstrated potential activity against M. tuberculosis. espublisher.com The presence of a thiazole ring is considered important for the antimycobacterial activity of these compounds. nih.gov

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. Molecular docking studies have suggested that these compounds can bind to the active sites of key enzymes. One proposed mechanism is the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. nih.gov Another significant target is sterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death. Furthermore, some thiazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov

Anticancer/Antiproliferative Activity Investigations

In addition to their antimicrobial properties, this compound derivatives have been explored for their potential as anticancer agents. Several studies have demonstrated the antiproliferative activity of these compounds against various cancer cell lines.

For instance, N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their in vitro anticancer activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Among the synthesized compounds, two derivatives, d6 and d7, were identified as the most active. nih.gov Similarly, 4-(4-bromophenyl)-thiazol-2-amine derivatives have also been tested against the MCF-7 cell line, with one compound, p2, showing the most significant anticancer activity, comparable to the standard drug 5-fluorouracil. nih.gov

Other research has focused on thiazole derivatives with different substitutions. A novel series of thiazole-based derivatives were developed as dual EGFR/VEGFR-2 inhibitors, demonstrating antiproliferative activity. nih.gov One compound in this series, featuring a bromine atom on a coumarin moiety, exhibited potent activity against lung (A-549) and breast (MCF-7) cancer cell lines. nih.gov Another study synthesized novel thiazole derivatives that showed cytotoxic activity against MCF-7 and HepG2 cancer cell lines. mdpi.com Furthermore, fused thiopyrano[2,3-d]thiazole derivatives have been identified as having significant growth inhibition against a panel of 60 human cancer cell lines. nih.gov

Table 4: Anticancer/Antiproliferative Activity of this compound Derivatives

| Cancer Cell Line | Derivative Type | Observed Activity | Reference |

|---|---|---|---|

| MCF-7 (Breast Adenocarcinoma) | N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | Active | nih.gov |

| MCF-7 (Breast Adenocarcinoma) | 4-(4-bromophenyl)-thiazol-2-amine | Most active in series | nih.gov |

| A-549 (Lung Cancer) | Thiazole derivative with brominated coumarin | Potent | nih.gov |

| MCF-7 (Breast Cancer) | Thiazole derivative with brominated coumarin | Potent | nih.gov |

| MCF-7 (Breast Cancer) | Thiazole derivative | Cytotoxic | mdpi.com |

| HepG2 (Liver Cancer) | Thiazole derivative | Cytotoxic | mdpi.com |

| NCI 60 Cell Line Panel | Fused thiopyrano[2,3-d]thiazole | Significant growth inhibition | nih.gov |

Cytotoxicity against Human Cancer Cell Lines

The antiproliferative activity of this compound derivatives and related thiazole compounds has been evaluated against a wide array of human cancer cell lines. Research indicates that structural modifications to the thiazole core significantly influence their cytotoxic potency.

A study investigating benzenesulphonohydrazide derivatives found that a compound featuring a 4-bromo-2-fluorophenyl substituent exhibited notable cytotoxicity across several tumor cell lines, with the highest potency observed against the HepG2 (liver cancer) cell line. nih.gov The presence and position of halogen atoms on the phenyl ring were shown to be critical for this activity. nih.gov

Other related thiazole derivatives have demonstrated broad-spectrum anticancer effects. For instance, 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity against the MCF-7 (breast adenocarcinoma) cell line, with one compound in the series (p2) recording an IC₅₀ value of 10.5 μM. nih.gov Similarly, novel thiazole-naphthalene derivatives have been found to be highly active against both MCF-7 and A549 (lung cancer) cell lines. nih.gov One particular derivative, compound 5b, was the most potent, with IC₅₀ values of 0.48 μM and 0.97 μM against MCF-7 and A549 cells, respectively. nih.gov

Furthermore, thiazole derivatives designed as BRAFV600E inhibitors were potently cytotoxic to WM266.4 melanoma cells, which harbor this mutation. nih.govrsc.org Several of these compounds were more potent than the standard drug dabrafenib. nih.govrsc.org The table below summarizes the cytotoxic activities of various thiazole derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Thiazole Derivatives in Human Cancer Cell Lines

| Derivative Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Benzenesulphonohydrazides | HepG2, 769-P, NCI-H2170 | Compound with 4-bromo-2-fluorophenyl group showed highest cytotoxicity, especially against HepG2. | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amines | MCF-7 | Compound p2 exhibited significant anticancer activity (IC₅₀ = 10.5 μM). | nih.gov |

| Thiazole-naphthalene derivatives | MCF-7, A549 | Compound 5b was most active with IC₅₀ values of 0.48 μM (MCF-7) and 0.97 μM (A549). | nih.gov |

| Phenyl sulfonyl thiazoles | WM266.4 (Melanoma) | Compounds 7b, 11a, 11c, 13a, and 17 were more potent than dabrafenib. | nih.gov |

| Thiazole-based stilbene (B7821643) analogs | MCF-7 | A series of compounds showed varying degrees of cytotoxic activity. | nih.gov |

| 4-phenylthiazole derivatives | HepG2 | Compound 4c showed the best cytotoxic activity. | mdpi.com |

Inhibition of Key Cancer Targets

The anticancer effects of these thiazole derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival.

DNA Topoisomerase IB (Top1): A series of novel thiazole-based stilbene analogs were designed and evaluated as inhibitors of DNA topoisomerase IB (Top1), an essential enzyme that regulates DNA topology during replication and transcription. nih.gov Many of the synthesized compounds displayed significant Top1 inhibitory activity. nih.gov For example, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (compound 8) was identified as a potent Top1 inhibitor, with activity comparable to the clinical drug camptothecin (B557342) (CPT). nih.gov This suggests that the thiazole scaffold can serve as a basis for developing new classes of non-camptothecin Top1 inhibitors. nih.gov

KPNB1 (Importin β1): Proteomics studies have identified importin β1 (KPNB1) as a direct cellular target of certain aminothiazole derivatives. nih.gov KPNB1 is a nuclear transport receptor that is frequently overexpressed in cancer cells and plays a role in cell proliferation. nih.govnih.gov An aminothiazole derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide (compound 1), was found to have a strong binding affinity for KPNB1. nih.gov Inhibition of KPNB1 by this compound or by specific inhibitors like importazole (B163086) (IPZ) disrupts the nuclear import of key proteins, leading to reduced proliferation and apoptosis in cancer cells, including chronic myeloid leukemia and prostate cancer cells. nih.govnih.govresearchgate.net

Tubulin Polymerization: Several thiazole derivatives have been reported to exert their anticancer effects by inhibiting tubulin polymerization, a process vital for mitotic spindle formation and cell division. nih.govnih.gov A novel series of thiazole-naphthalene derivatives were identified as tubulin destabilizing agents. nih.gov The most active compound, 5b, potently inhibited tubulin polymerization with an IC₅₀ value of 3.3 μM, which was superior to the reference agent colchicine (B1669291) (IC₅₀ = 9.1 μM). nih.gov Molecular docking studies confirmed that this compound binds to the colchicine-binding site on tubulin. nih.gov Similarly, certain thiazole-2-acetamide derivatives were shown to be effective inhibitors of tubulin polymerization. nih.gov

BRAFV600E: The BRAF kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in a significant portion of melanomas. Novel thiazole derivatives incorporating a phenyl sulfonyl moiety have been synthesized as potent and selective inhibitors of the BRAFV600E mutant kinase. nih.govrsc.org In enzymatic assays, these compounds effectively inhibited BRAFV600E with IC₅₀ values in the nanomolar range. nih.gov Notably, compounds 7b and 13a showed superior inhibitory activity to the FDA-approved drug dabrafenib. nih.gov These compounds demonstrated high selectivity for the mutant BRAF over the wild type. nih.gov

Table 2: Inhibition of Key Cancer Targets by Thiazole Derivatives

| Target | Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| DNA Topoisomerase IB | Thiazole-based stilbene analogs | Compound 8 showed potent inhibition, comparable to camptothecin. | nih.gov |

| KPNB1 | Aminothiazole derivatives | Compound 1 binds strongly to KPNB1, inhibiting the importin pathway. | nih.gov |

| Tubulin Polymerization | Thiazole-naphthalene derivatives | Compound 5b potently inhibited tubulin polymerization (IC₅₀ = 3.3 µM). | nih.gov |

| BRAFV600E | Phenyl sulfonyl thiazoles | Compounds 7b and 13a showed excellent inhibitory activity (IC₅₀ = 36.3 nM and 23.1 nM, respectively). | nih.gov |

Cellular Mechanisms of Action

The cytotoxic and target-inhibitory effects of this compound derivatives translate into distinct cellular responses, primarily culminating in programmed cell death or apoptosis.

Reactive Oxygen Species (ROS) Production: While many anticancer agents exert their effects through the generation of reactive oxygen species, the reviewed literature did not provide specific details on ROS production as a primary mechanism of action for this particular class of thiazole derivatives.

Caspase 3 Activation and Apoptosis Induction: A common mechanistic outcome of treatment with these thiazole derivatives is the induction of apoptosis. This is frequently confirmed by the activation of key executioner caspases, such as caspase 3. For instance, mechanistic studies of thiazole-naphthalene compound 5b revealed that it induced apoptosis in MCF-7 cancer cells. nih.gov Similarly, thiazole-2-acetamide derivatives were shown to activate caspases 3 and 9, down-regulate the anti-apoptotic protein Bcl-2, and up-regulate the pro-apoptotic protein Bax, confirming their pro-apoptotic activity. nih.gov The inhibition of KPNB1 by aminothiazoles or specific inhibitors also leads to the induction of apoptosis in cancer cells. nih.govnih.gov

DNA Synthesis Inhibition: The inhibition of DNA topoisomerase IB (Top1) by thiazole-based stilbene analogs directly implicates an effect on DNA synthesis. nih.gov Since Top1 is crucial for relaxing DNA supercoils during replication, its inhibition leads to DNA damage and the stalling of replication forks, thereby halting DNA synthesis and cell proliferation. nih.gov

Antiparasitic Activity

In addition to their anticancer properties, thiazole derivatives have demonstrated significant efficacy against several protozoan parasites responsible for major neglected tropical diseases.

Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (sleeping sickness). Several studies have highlighted the potent trypanocidal activity of thiazole-containing compounds. A series of 2,4-disubstituted arylthiazoles were synthesized and evaluated against bloodstream forms of T. brucei. nih.gov Derivatives bearing a lipophilic adamantyl phenyl moiety, a thiazole ring, and an alkylamine functional group were particularly effective. The compounds 2-{2-[3-(1-Adamantyl)-4-fluorophenyl]thiazol-4-yl}ethan-1-amine (1a) and 2-{2-[4-(1-adamantyl)phenyl]thiazol-4-yl}ethan-1-amine (2a) exhibited potent activity with IC₅₀ values of 0.42 μM and 0.80 μM, respectively. nih.gov Other studies have also identified adamantane (B196018) derivatives with a thiosemicarbazone moiety as promising trypanocidal agents, with one compound showing an EC₅₀ of 0.16 μM. lshtm.ac.uk

Certain thiazole derivatives have been assessed for their activity against Leishmania amazonensis, a parasite that causes cutaneous leishmaniasis. One study evaluated a series of 4-phenyl-1,3-thiazol-2-amine derivatives against the promastigote form of L. amazonensis, finding IC₅₀ values that ranged from 20.78 to 957.56 µM, indicating that the thiazole scaffold has potential for developing leishmanicidal agents. scielo.br

Trypanosoma cruzi is the parasite responsible for Chagas disease. The potential of thiazole derivatives against this parasite has been explored. Pyrazole-thiazoline derivatives have been evaluated for their trypanocidal activity against both trypomastigote and intracellular amastigote forms of T. cruzi. nih.gov Additionally, 4-(4-chlorophenyl)thiazole derivatives were synthesized and tested, showing some activity against the parasite. scielo.br The search for new drugs against T. cruzi is critical due to the limitations of current therapies, and various heterocyclic series, including thiazoles, are considered promising starting points for drug discovery programs. nih.gov

Enzyme Inhibition Studies

The unique structural features of this compound derivatives have prompted investigations into their interactions with various enzymes. These studies are crucial for understanding their potential therapeutic applications.

Bovine Carbonic Anhydrase-II Inhibition: Mechanism and Kinetics (K_i, Lineweaver–Burk Plot, Dixon Plot)

Thiazole-containing compounds have been identified as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. rsc.org These enzymes play a critical role in numerous physiological processes. rsc.org Studies on morpholine-based thiazole derivatives have demonstrated their inhibitory action against bovine carbonic anhydrase-II (bCA-II). rsc.org

Kinetic studies are essential to elucidate the mechanism of inhibition. For instance, the kinetic analysis of potent thiazole derivatives reveals the nature of their interaction with the enzyme. rsc.orgnih.gov The inhibition constant (K_i) provides a measure of the inhibitor's potency. For example, a kinetic study of a particularly potent morpholine-derived thiazole, compound 24 , showed concentration-dependent inhibition with a K_i value of 9.64 ± 0.007 μM. rsc.org The mode of inhibition can be determined through graphical methods such as Lineweaver-Burk and Dixon plots. For other related heterocyclic compounds, such as 1H-1,2,3-triazole analogs, kinetic studies have shown a competitive mode of inhibition against bCA-II, with K_i values in the micromolar range. nih.gov For instance, compounds 9i and 9o inhibited bCA-II with K_i values of 9.4 ± 0.3 µM and 11.3 ± 0.17 µM, respectively. nih.gov

Table 1: Inhibition of Bovine Carbonic Anhydrase-II by Thiazole and Related Derivatives

| Compound | Class | K_i (µM) | Inhibition Type |

| Compound 24 rsc.org | Morpholine derived thiazole | 9.64 ± 0.007 | Concentration-dependent |

| Compound 9i nih.gov | 1H-1,2,3-triazole analog | 9.4 ± 0.3 | Competitive |

| Compound 9o nih.gov | 1H-1,2,3-triazole analog | 11.3 ± 0.17 | Competitive |

Cholinesterase Inhibition (e.g., Acetylcholinesterase)

Derivatives of thiazole have also been evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE), which are key enzymes in the nervous system. nih.govnih.gov A series of novel thiazolylhydrazone derivatives were synthesized and tested for their inhibitory potential against cholinesterase enzymes. nih.gov

The results from these studies indicated that some compounds exhibited significant inhibitory activity against AChE, while showing little to no inhibition of butyrylcholinesterase (BChE). nih.gov For the most active compounds, enzyme kinetic studies were performed to understand their interaction with the enzyme's active site. nih.gov For example, compounds 3a , 3c , and 3i from a series of thiazole-piperazine hybrids showed significant AChE inhibition. nih.gov Molecular docking studies have suggested that these inhibitors can interact with key residues in the active site of AChE, such as Trp286 and Tyr341, through π-π interactions. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole Derivatives

| Compound | Class | AChE Inhibition |

| 3a nih.gov | Thiazolylhydrazone | Significant |

| 3c nih.gov | Thiazolylhydrazone | Significant |

| 3i nih.gov | Thiazolylhydrazone | Significant |

Antioxidant Activity Assays (e.g., DPPH, Hydroxyl Radical Scavenging)

The antioxidant potential of this compound derivatives has been explored through various in vitro assays. These assays measure the ability of the compounds to neutralize free radicals, which are implicated in oxidative stress and various diseases.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and hydroxyl radical scavenging assays. nih.govnih.gov Studies on new thiazole-based derivatives have demonstrated their significant antioxidant properties. nih.gov For instance, at a concentration of 10 μM, compounds 11d and 11f showed DPPH radical scavenging activity of 71% and 73%, respectively, which is comparable to the standard antioxidant Trolox (78%). nih.gov

The scavenging capacity of thiazolyl thiazolidine-2,4-dione compounds has been evaluated against superoxide (B77818) radicals, hydroxyl radicals, and DPPH radicals. nih.gov These compounds displayed a wide range of scavenging abilities, with hydroxyl radical scavenging activity between 19-69% and DPPH radical scavenging ability from 2-32%. nih.gov The ability of thiazole hydrazone derivatives to scavenge free radicals is often attributed to the presence of an N-H group in the hydrazone moiety, which can donate a hydrogen atom. nih.gov

Table 3: Antioxidant Activity of Thiazole Derivatives

| Compound | Assay | Activity |

| 11d nih.gov | DPPH Scavenging | 71% at 10 µM |

| 11f nih.gov | DPPH Scavenging | 73% at 10 µM |

| Thiazolyl thiazolidine-2,4-diones nih.gov | Hydroxyl Radical Scavenging | 19-69% |

| Thiazolyl thiazolidine-2,4-diones nih.gov | DPPH Radical Scavenging | 2-32% |

| 1k nih.gov | DPPH Scavenging | IC₅₀ = 86.525 µM |

| 1m nih.gov | ABTS Scavenging | IC₅₀ = 65.408 µM |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlating Structural Modulations with Biological Potency and Selectivity

The potency and selectivity of thiazole (B1198619) derivatives are highly sensitive to structural changes. For instance, in a series of thiazole-based stilbene (B7821643) analogs designed as DNA topoisomerase IB inhibitors, the nature and position of halogen substituents on the phenyl ring significantly impacted their inhibitory activity. nih.gov Specifically, the presence of a halogen at the 4-position of the phenyl ring was found to be a key determinant of potency. nih.gov

In another study focusing on 4-(4-bromophenyl)-thiazol-2-amine derivatives, the introduction of electron-withdrawing groups at the para-position of the phenyl nucleus attached to the thiazole ring was shown to enhance antibacterial activity. nih.gov This suggests that the electronic properties of the substituents play a crucial role in modulating the biological response.

Furthermore, research on (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives, which include a 4-bromophenyl substituted thiazole, demonstrated that these compounds could suppress over 50% of Candida albicans biofilm formation at low concentrations. nih.gov This highlights the potential of the bromo-substituted thiazole moiety in conferring specific biological activities.

Identification of Pharmacophoric Features and Key Substituent Effects on Activity

Pharmacophore modeling identifies the essential spatial arrangement of atoms or functional groups necessary for biological activity. For thiazole derivatives, key pharmacophoric features often include the thiazole ring itself, which can participate in various non-covalent interactions, and the nature of its substituents.

Studies on thiazole-based stilbene analogs revealed that the structural diversity of substituents on the phenyl ring is crucial for their anticancer activity. nih.gov For example, the presence of a halogen at the 4-position of the phenyl ring was identified as a significant factor for Top1 inhibition. nih.gov Similarly, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, substitutions on the aromatic ring were found to influence their anticancer and antimicrobial potential. nih.gov

The electronic effects of substituents are also paramount. The presence of electron-withdrawing groups, such as the bromo and fluoro groups in 4-Bromo-2-(2-fluorophenyl)thiazole , can significantly alter the molecule's electronic distribution, thereby influencing its interaction with biological targets.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This provides valuable insights into the binding mode and the nature of the interactions at the molecular level.

Molecular docking studies on various thiazole derivatives have elucidated their binding modes within the active sites of different protein targets. For example, in a study of thiazole-based stilbene analogs as DNA topoisomerase IB inhibitors, docking simulations provided a possible binding mode of the most potent compound within the Top1-DNA complex. nih.gov

In another investigation, docking of novel quinoline-based iminothiazoline derivatives against the elastase enzyme revealed that the synthesized compound established hydrogen bonds with the Gln34 residue and had hydrophobic interactions with other residues, explaining its binding affinity. nih.gov Similarly, docking of thiazole derivatives into the colchicine (B1669291) binding site of tubulin has been used to understand their anticancer activity. nih.gov For newly synthesized EGFR inhibitors containing a thiazole moiety, docking studies showed that the compounds occupied the ATP-binding site with high affinity, forming hydrogen bonds with key residues like Met793. mdpi.com

The stability of a ligand-protein complex is often governed by a network of hydrogen bonds and hydrophobic interactions. In the case of thiazole derivatives, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in hydrophobic and π-π stacking interactions.

For instance, molecular docking of a quinoline-based iminothiazoline derivative with elastase showed hydrogen bonding with the Gln34 residue and hydrophobic interactions with residues such as Asn76, Glu80, and Tyr38. nih.gov In the context of tubulin inhibitors, the thiazole ring of certain derivatives was found to be involved in noncovalent interactions, including sulfur bonds and arene-H bonds. nih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a quantitative correlation between the 3D properties of molecules and their biological activities. These models generate contour maps that visualize the regions where steric, electrostatic, and other fields influence activity.

Several 3D-QSAR studies have been conducted on thiazole derivatives to guide the design of more potent compounds. For example, 3D-QSAR models for aryl thiazole derivatives with antimicrobial activity showed that electrostatic effects predominantly determine their binding affinities. researchgate.net In another study on thiazole derivatives as biofilm inhibitors, CoMFA and CoMSIA models revealed that bulky groups in certain positions could decrease activity, while electron-rich groups in other positions might also be detrimental. researchgate.net For novel menthol-derived 1,2,4-triazole-thioether compounds with antifungal activity, a reliable 3D-QSAR model was established using the CoMFA method. nih.gov Similarly, 3D-QSAR studies on 1,3,4-thiadiazole (B1197879) xylofuranose (B8766934) derivatives helped in understanding the structural requirements for high fungicidal activity. semanticscholar.orgplos.org

| 3D-QSAR Model Statistics for Thiazole Derivatives researchgate.netnih.gov | |

| Model | q² |

| G+ inhibition (2D-QSAR) | 0.8619 |

| G+ inhibition (3D-QSAR) | 0.8283 |

| Antifungal (CoMFA) | 0.514 |

| Model | r² |

| G+ inhibition (2D-QSAR) | 0.9521 |

| Antifungal (CoMFA) | 0.991 |

Development of Predictive Models for Thiazole Derivative Activity

QSAR models serve as predictive tools to estimate the biological activity of novel compounds based on their structural features. These models are developed using statistical methods to correlate molecular descriptors with observed activities.

Predictive QSAR models have been successfully developed for various classes of thiazole derivatives. For instance, 2D-QSAR models for aryl thiazole derivatives showed a high correlation for Gram-positive bacterial inhibition, with the T_C_C_4 descriptor being a major contributor. researchgate.net For a series of triazolothiadiazine compounds, predictive QSAR models were developed to describe their antimicrobial properties against various fungi and bacteria. nih.gov These models are valuable for in silico screening of compound libraries and for prioritizing the synthesis of new derivatives with potentially enhanced activity. nih.gov

Applications As Synthetic Intermediates and Enabling Building Blocks

Versatile Role of 4-Bromo-2-(2-fluorophenyl)thiazole in Organic Synthesis

The utility of this compound in organic synthesis is primarily anchored in the reactivity of the carbon-bromine bond at the 4-position of the thiazole (B1198619) ring. This bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at this position.

The general reactivity of brominated thiazoles is well-established. For instance, 2,4-dibromothiazole (B130268) undergoes regioselective cross-coupling reactions, preferentially at the more electron-deficient 2-position. researchgate.net This allows for the synthesis of 2-substituted 4-bromothiazoles, which can then serve as precursors for further functionalization at the 4-position. researchgate.net Similarly, the bromine atom in 4-bromothiazole (B1332970) derivatives can be readily displaced or used in coupling reactions to build more complex structures.

While specific literature detailing the reactions of the ortho-fluorophenyl isomer is less common than for its para-substituted counterparts, the principles of its reactivity remain the same. The bromine atom at the C4 position is a key functional handle for introducing molecular diversity. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings are standard methods employed to functionalize such bromo-heterocycles. researchgate.netnih.govrsc.org

Table 1: Potential Cross-Coupling Reactions at the C4-Position of 4-Bromo-thiazole Derivatives

| Coupling Reaction | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl/Heteroaryl) |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C (Alkyl, Alkenyl, Aryl) |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or other Pd(0) complexes | C-C (Alkyl, Aryl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (Alkynyl) |

These reactions enable the linkage of the this compound core to a vast array of other chemical moieties, making it a foundational element for creating libraries of compounds for screening in drug discovery and materials science.

Integration into Diverse Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of larger, more complex heterocyclic systems. The ability to selectively functionalize the C4-position allows for the fusion or linking of the thiazole ring to other heterocyclic structures, leading to novel scaffolds with potentially enhanced biological or material properties.

The synthesis of bithiazoles and other linked heteroaromatic systems is a common strategy in medicinal chemistry. For example, researchers have synthesized 2,4'-bithiazole (B13848155) derivatives starting from 2,4-dibromothiazole, demonstrating the feasibility of selective coupling reactions on the thiazole core. researchgate.net Following this logic, this compound can be coupled with other heterocyclic boronic acids or organometallic reagents to generate novel bi-heterocyclic structures.

The literature provides numerous examples where bromo-thiazole units are incorporated into larger systems. For instance, various thiazole-based heterocyclic hybrids have been synthesized by reacting phenacyl bromides with other heterocyclic precursors. acs.org In a similar vein, this compound can act as the electrophilic partner in reactions with nucleophilic heterocycles or their derivatives. The synthesis of imidazo[2,1-b]thiazole (B1210989) systems, for example, can be achieved through the reaction of 2-aminothiazoles with α-bromo ketones. mdpi.com By analogy, a derivative of this compound could be elaborated to participate in such cyclization reactions.

Table 2: Examples of Heterocyclic Systems Derived from Bromo-Thiazole Precursors

| Starting Bromo-Thiazole Type | Reaction Partner | Resulting Heterocyclic System | Reference Analogy |

|---|---|---|---|

| 4-Bromothiazole derivative | Thiazole boronic ester | Bithiazole | researchgate.netrsc.org |

| 4-Bromothiazole derivative | Pyridine boronic acid | Pyridinyl-thiazole | rsc.org |

| 2-Amino-4-bromothiazole derivative | α-Bromo ketone | Imidazo[2,1-b]thiazole | mdpi.comnih.gov |

The strategic integration of the 2-(2-fluorophenyl)thiazole moiety into these diverse systems is significant. The fluorine atom can influence the conformation of the molecule and participate in hydrogen bonding, which can be crucial for binding to biological targets.

Contribution to the Construction of Complex Molecular Architectures

The role of this compound extends beyond simple derivatization to its use as a key building block in the assembly of complex molecular architectures. These architectures are often designed with specific functions in mind, such as targeting a particular enzyme or possessing unique photophysical properties. Brominated heterocycles are important precursors for creating dyes and materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). mdpi.com

While direct examples for the specific isomer are sparse, the general strategy is well-documented for related compounds. For instance, a series of thiazole-based stilbene (B7821643) analogs were synthesized as potential DNA topoisomerase IB inhibitors. nih.gov This synthesis involved the bromination of a thiazole ring, followed by further reactions to construct the final complex molecule. nih.gov The presence of both a halogen and a specific phenyl substitution pattern on the thiazole was crucial for the observed biological activity.

The construction of these complex molecules often relies on a multi-step synthetic sequence where the this compound unit is introduced at a strategic point. Its bromine "handle" allows it to be reliably coupled into a growing molecular framework, and the 2-(2-fluorophenyl) group imparts specific steric and electronic properties to the final product. The synthesis of various bioactive thiazole hybrids demonstrates that the thiazole core is a central scaffold onto which complex side chains and other ring systems are appended. acs.orgnih.gov The journey from a simple substituted thiazole to a complex, biologically active molecule underscores the importance of such versatile building blocks.

Concluding Remarks and Future Research Perspectives

Summary of Current Research Status for 4-Bromo-2-(2-fluorophenyl)thiazole

Research on this compound and its close analogs has primarily centered on their synthesis and evaluation for various biological activities. The thiazole (B1198619) nucleus is a well-established pharmacophore known for a wide range of medicinal properties, including antimicrobial and anticancer effects. nih.govtsijournals.com The presence of a bromine atom and a fluorophenyl group on the thiazole ring is intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential. vulcanchem.com

While direct studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides a strong basis for its potential applications. For instance, derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. nih.gov Similarly, fluorinated hydrazinylthiazole derivatives have been investigated for their potential in managing diabetes. nih.gov The core structure is recognized for its ability to serve as a building block for more complex molecules with potential therapeutic value.

Emerging Synthetic Methodologies and Chemical Transformations

The synthesis of substituted thiazoles traditionally relies on the Hantzsch thiazole synthesis. nih.govmdpi.com This method typically involves the condensation of an α-haloketone with a thioamide. mdpi.com For the specific synthesis of this compound, this would likely involve the reaction of a suitably brominated α-haloketone with 2-fluorobenzothioamide.

Modern synthetic chemistry is continually providing more efficient and versatile methods. Emerging methodologies that could be applied to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of related thiazole derivatives. tsijournals.com

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura coupling, for example, is a powerful tool for creating carbon-carbon bonds. This could be used to introduce the 2-fluorophenyl group onto a pre-formed 4-bromothiazole (B1332970) ring or to further functionalize the molecule. mdpi.comnih.gov

Sequential Bromination-Debromination: Convenient and high-yielding methods for producing dibromothiazoles have been developed, which can then be selectively functionalized. researchgate.net

Chemical transformations of the this compound scaffold are key to creating diverse chemical libraries for biological screening. The bromine atom at the 4-position is particularly amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).

| Synthetic Method | Description | Potential Advantage for this compound |

| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone with a thioamide. nih.govmdpi.com | Well-established, reliable method for forming the core thiazole ring. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. tsijournals.com | Increased reaction rates and potentially higher yields. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. mdpi.comnih.gov | Versatile for introducing the aryl group or further functionalization at the bromo position. |

Unexplored Biological Targets and Disease Areas for Thiazole Derivatives

The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. nih.govtsijournals.commdpi.com While much research has focused on cancer and infectious diseases, numerous biological targets and disease areas remain underexplored for compounds like this compound.

Future research could productively investigate the potential of these derivatives in:

Neurodegenerative Diseases: Modulators of targets such as monoamine oxidase (MAO), glycogen (B147801) synthase kinase 3 (GSK-3), and beta-secretase (BACE1) are crucial for developing treatments for Alzheimer's and Parkinson's diseases. The structural features of substituted thiazoles make them attractive candidates for inhibitors of these enzymes.

Inflammatory Disorders: Thiazole derivatives have been reported to possess anti-inflammatory properties. tsijournals.com Exploring their effects on key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various interleukins, could lead to new treatments for conditions like rheumatoid arthritis and inflammatory bowel disease.

Metabolic Diseases: Beyond diabetes, thiazole derivatives could be investigated for their role in managing other metabolic disorders like obesity and dyslipidemia by targeting receptors such as peroxisome proliferator-activated receptors (PPARs).

Viral Infections: The urgent need for new antiviral agents is ever-present. Screening libraries of thiazole derivatives against a range of viruses, particularly RNA viruses, could identify novel therapeutic leads.

| Potential Disease Area | Potential Biological Target(s) | Rationale |

| Neurodegenerative Diseases | MAO, GSK-3, BACE1 | Thiazole scaffold can be adapted to fit the active sites of these key enzymes. |